

# A Comprehensive Technical Guide to the Spectroscopic Data of Iodomethyl Methyl Ether

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## Compound of Interest

Compound Name: Iodomethyl methyl ether

Cat. No.: B079887

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **iodomethyl methyl ether** ( $\text{ICH}_2\text{OCH}_3$ ), a key reagent in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data for the spectroscopic analysis of **iodomethyl methyl ether**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift ( $\delta$ ) ppm (Estimated)	Multiplicity	Assignment
$^1\text{H}$	~5.6	Singlet	$\text{ICH}_2-$
$^1\text{H}$	~3.5	Singlet	$-\text{OCH}_3$
$^{13}\text{C}$	~90	Not Applicable	$\text{ICH}_2-$
$^{13}\text{C}$	~60	Not Applicable	$-\text{OCH}_3$

Note: The chemical shifts are estimated based on typical values for similar functional groups.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> ) (Typical)	Intensity	Vibration	Functional Group
2950-2850	Medium-Strong	C-H Stretch	Aliphatic
1150-1050	Strong	C-O Stretch	Ether
< 600	Medium-Strong	C-I Stretch	Alkyl Iodide

Note: These are typical absorption ranges for the respective functional groups.

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio) (Predicted)	Relative Intensity	Possible Fragment Ion
172	Low	[CH <sub>3</sub> OCH <sub>2</sub> I] <sup>+</sup> (Molecular Ion)
127	Variable	[I] <sup>+</sup>
45	High	[CH <sub>3</sub> OCH <sub>2</sub> ] <sup>+</sup>
15	Medium	[CH <sub>3</sub> ] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the typical behavior of haloethers in mass spectrometry.

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- A solution of **iodomethyl methyl ether** (approximately 5-25 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.7 mL).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Instrumentation and Parameters:
  - Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
  - $^1\text{H}$  NMR:
    - A standard one-pulse sequence is employed.
    - The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).
    - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR:
    - A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon environment.
    - The spectral width is set to a wider range appropriate for carbon nuclei (e.g., 0-100 ppm).
    - A larger number of scans are typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## 2.2. Infrared (IR) Spectroscopy

- Sample Preparation:
  - As **iodomethyl methyl ether** is a liquid, a neat sample is prepared.
  - A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

- The plates are pressed together to form a thin film of the sample.
- Instrumentation and Parameters:
  - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
  - A background spectrum of the clean salt plates is recorded.
  - The sample is placed in the spectrometer's sample holder.
  - The spectrum is acquired over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

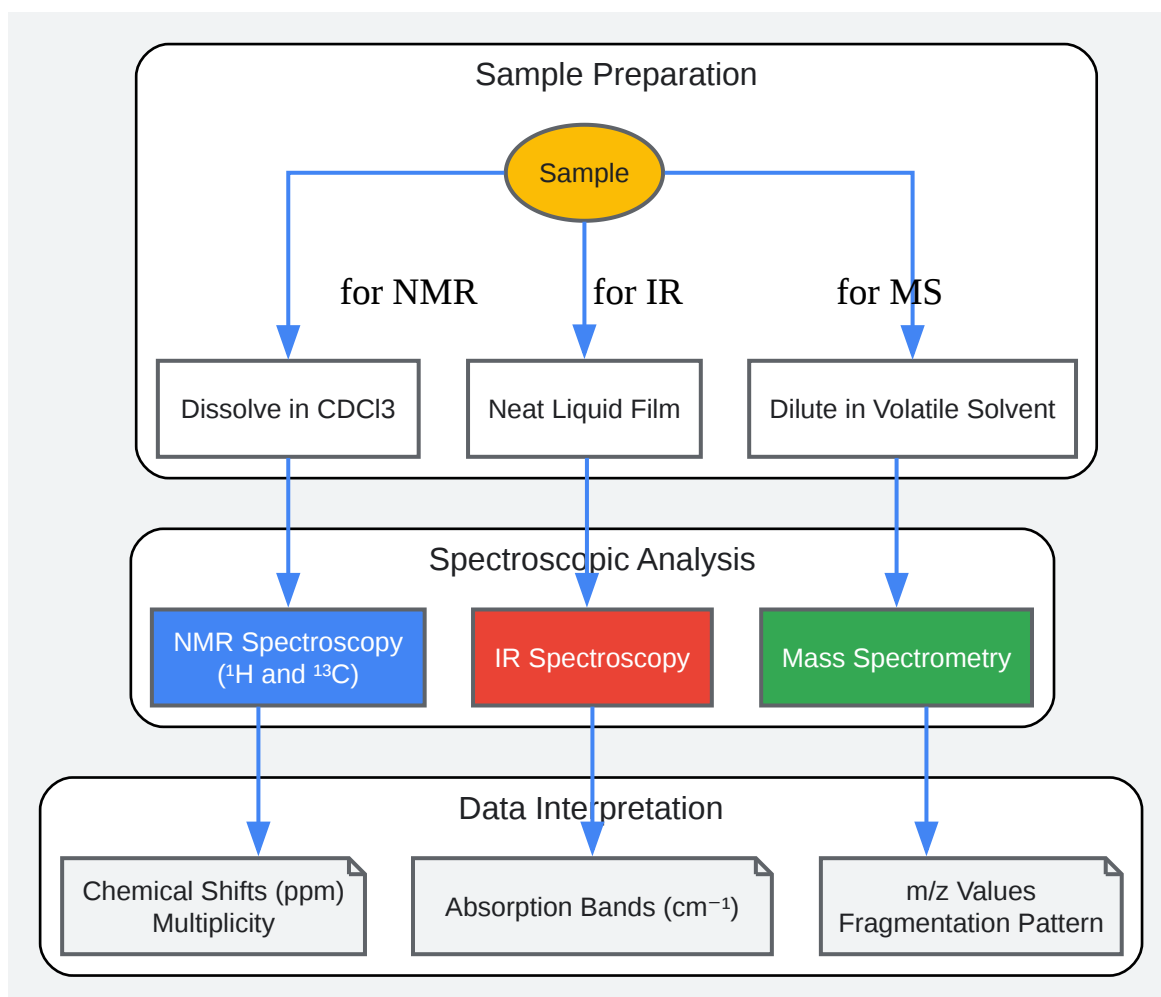
### 2.3. Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - A dilute solution of **iodomethyl methyl ether** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
  - The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
  - Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.
- Instrumentation and Parameters:
  - Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
  - The instrument is calibrated using a known standard.
  - The mass spectrum is recorded over a suitable  $m/z$  range to detect the molecular ion and expected fragments.
  - The data is presented as a plot of relative intensity versus  $m/z$ .

## Visualizations

### 3.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **iodomethyl methyl ether**.

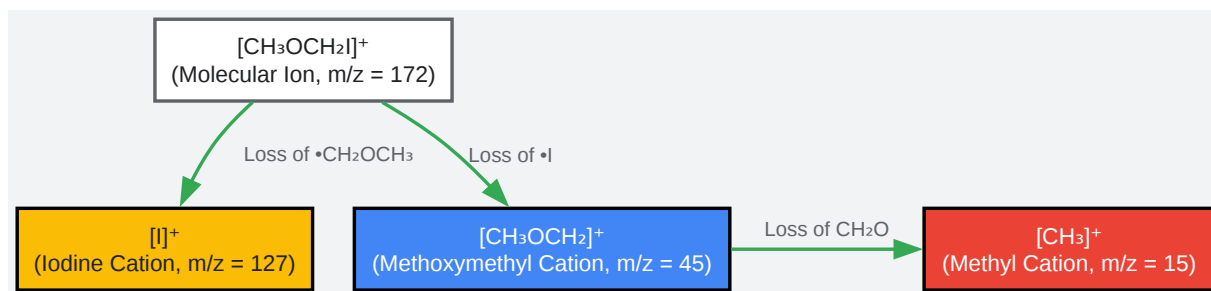


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Caption: Experimental workflow for spectroscopic analysis.

### 3.2. Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical relationships in the predicted fragmentation of **iodomethyl methyl ether** upon electron ionization.



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Caption: Predicted mass spectrometry fragmentation pathway.

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